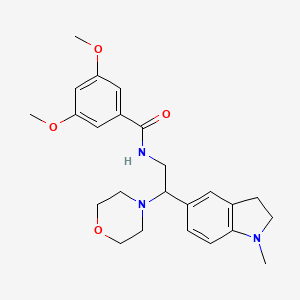![molecular formula C14H24N4O2 B2809710 2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide CAS No. 1355522-46-1](/img/structure/B2809710.png)
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide is a synthetic organic compound characterized by its unique structure, which includes a butyl group, a cyanocyclopentyl moiety, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide typically involves multiple steps:
Formation of the Cyanocyclopentyl Intermediate: The initial step involves the synthesis of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Carbamoylation: The cyanocyclopentyl intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
N-Alkylation: The resulting compound undergoes N-alkylation with butylamine to form the butyl-substituted intermediate.
Acetamidation: Finally, the butyl-substituted intermediate is reacted with chloroacetamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, where nucleophiles can replace the amide hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propionamide: Similar structure with a propionamide group instead of an acetamide group.
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[butyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-2-3-8-18(9-12(16)19)10-13(20)17-14(11-15)6-4-5-7-14/h2-10H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHSYNRGWQEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)CC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)
![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)
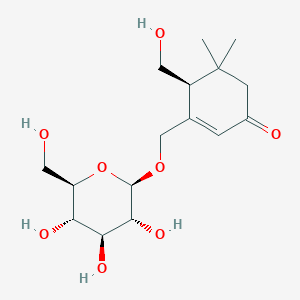
![N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2809635.png)
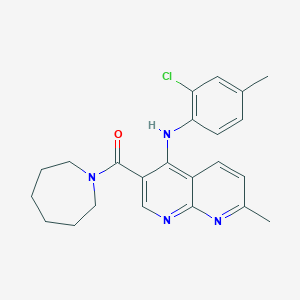
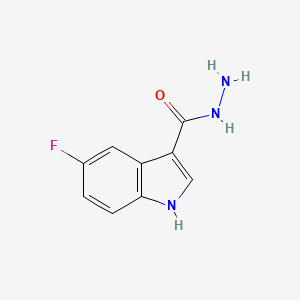
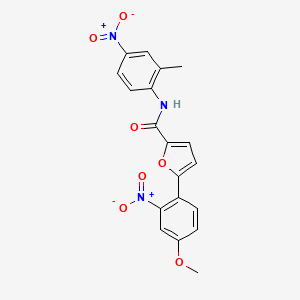
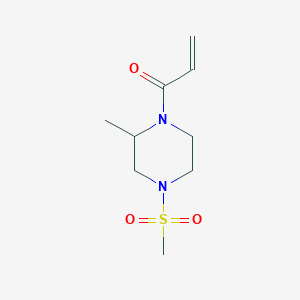
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
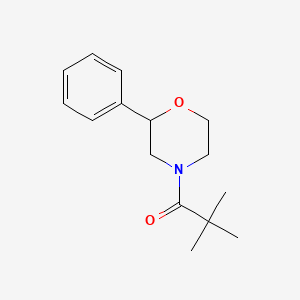
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)
